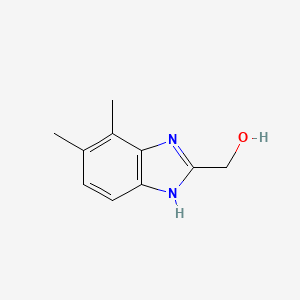

![molecular formula C14H22N4O4 B1326717 Acide 1-{[1-(tert-butoxycarbonyl)pipéridin-4-yl]méthyl}-1H-1,2,3-triazole-4-carboxylique CAS No. 887405-59-6](/img/structure/B1326717.png)

Acide 1-{[1-(tert-butoxycarbonyl)pipéridin-4-yl]méthyl}-1H-1,2,3-triazole-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

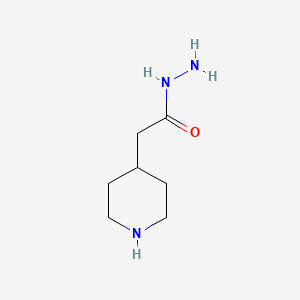

1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H22N4O4 and its molecular weight is 310.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement des PROTAC

Utilisé comme un lieur rigide dans le développement des PROTAC (chimères de ciblage de la protéolyse) pour la dégradation ciblée des protéines. Cette application est cruciale dans la découverte et le développement de médicaments pour les maladies où la dégradation des protéines est bénéfique .

Conjugués chimiques

Sert de lieur dans les conjugués chimiques, impactant l'orientation 3D des dégradeurs de protéines bifonctionnels et optimisant les propriétés médicamenteuses .

Synthèse des inhibiteurs de Pim-1

Utilisé dans la synthèse des inhibiteurs de Pim-1, qui sont importants dans la recherche sur le cancer en raison de leur rôle dans la survie et la prolifération cellulaire .

Agonistes GPR119 pour le diabète de type II

Agit comme réactif pour la création d'agonistes sélectifs GPR119, qui sont des traitements potentiels pour le diabète de type II .

Inhibiteurs de la réplication du VIH-1

Utilisé dans la synthèse des inhibiteurs de la réplication du VIH-1 M-tropes (R5), contribuant à la recherche et à la thérapie du VIH/SIDA .

Inhibiteurs HDAC

Impliqué dans la création d'inhibiteurs HDAC, qui ont des implications dans le traitement du cancer en affectant l'expression des gènes .

Mécanisme D'action

Target of Action

It is known that the compound is used as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

The compound, being a part of PROTAC, works by binding to its target protein and an E3 ubiquitin ligase simultaneously . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

The compound, as part of a PROTAC molecule, affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By causing the degradation of specific target proteins, the compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The compound’s role as a rigid linker in protac development suggests that it may influence the pharmacokinetic properties of the protac molecule . The rigidity of the linker can impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Result of Action

The result of the compound’s action would be the degradation of its target protein . This could have various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is involved in a disease pathway, its degradation could potentially ameliorate the disease .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the presence of other molecules in the cell, the pH of the environment, and the temperature .

Propriétés

IUPAC Name |

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)17-6-4-10(5-7-17)8-18-9-11(12(19)20)15-16-18/h9-10H,4-8H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPRTQFVSNQREI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(N=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122666 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 4-[(4-carboxy-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-59-6 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 4-[(4-carboxy-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 4-[(4-carboxy-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)

![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)